(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol
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Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol is a complex organic compound with a unique structure that combines a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol typically involves the reaction of tetrahydropyran-2-carbinol with indazole derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve multi-step processes that ensure the correct assembly of the molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-carbinol: A related compound with a similar tetrahydropyran ring structure.
Indazole derivatives: Compounds that share the indazole moiety and may exhibit similar chemical and biological properties.
Uniqueness
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol is unique due to its combination of the tetrahydropyran ring and indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-(oxan-2-yl)indazol-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-10-4-5-12-11(7-10)8-14-15(12)13-3-1-2-6-17-13/h4-5,7-8,13,16H,1-3,6,9H2 |
InChI Key |
ZPAPPVSCEALKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)CO)C=N2 |
Origin of Product |
United States |
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